molecular formula C17H15N3O B1311436 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 887360-54-5

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B1311436
M. Wt: 277.32 g/mol
InChI Key: SULPJGYJWVEILK-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (THIP-CA) is a heterocyclic compound that has been studied for its potential medicinal applications. It is a member of the imidazopyrimidine class of compounds and is composed of two fused rings, an imidazole ring and a pyrimidine ring. THIP-CA has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis and Biological Study

Chemical derivatives related to 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde have been synthesized for various biological studies. For instance, oxopyrimidines and thiopyrimidines of related compounds have been developed, exhibiting significant antimicrobial activity against bacteria and fungi (Ladani et al., 2009).

Green Synthesis Techniques

Innovative synthesis methods for imidazo[1,2-a]pyrimidine derivatives, which include compounds similar to the one , have been developed using green chemistry protocols. These methods use eco-friendly solvents and techniques, contributing to sustainable chemistry practices (GÜngÖr, 2021).

Medicinal Chemistry Strategies

Research on imidazo[1,2-a]pyrimidine derivatives has revealed strategies to reduce metabolism mediated by aldehyde oxidase, an important consideration in drug development. These strategies can help in designing more stable pharmaceutical compounds (Linton et al., 2011).

Antineoplastic Activity

Compounds structurally similar to 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde have been synthesized and tested for antineoplastic activity. Some of these derivatives have shown variable degrees of effectiveness against cancer cell lines, highlighting their potential in cancer therapy (Abdel-Hafez, 2007).

Antioxidant Activity

Research into similar compounds has also explored their antioxidant properties. Some derivatives have exhibited significant scavenging potency, suggesting potential applications in oxidative stress-related disorders (Hamdy et al., 2013).

Crystallographic Studies

Crystallographic and spectral characterization of compounds structurally related to 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde have been conducted. These studies provide insights into the molecular structure and potential applications in material science (Hakimi et al., 2012).

properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-11-15-16(19-17-18-8-3-9-20(15)17)14-7-6-12-4-1-2-5-13(12)10-14/h3,6-11H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULPJGYJWVEILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=C(N4C=CC=NC4=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401137802
Record name 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401137802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

CAS RN

887360-54-5
Record name 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401137802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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